2-[(2S)-1,1,2,3,3-pentamethyl-2H-inden-5-yl]propan-2-ol
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Overview
Description
2-[(2S)-1,1,2,3,3-pentamethyl-2H-inden-5-yl]propan-2-ol is an organic compound with the molecular formula C17H26O This compound belongs to the class of secondary alcohols and is characterized by its unique structure, which includes a pentamethyl-substituted indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S)-1,1,2,3,3-pentamethyl-2H-inden-5-yl]propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indene moiety, which is then subjected to methylation to introduce the pentamethyl groups.
Hydroxylation: The hydroxyl group is introduced at the appropriate position on the indene ring through a hydroxylation reaction.
Final Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: The use of specific catalysts to enhance the reaction rate and selectivity.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to facilitate the desired reactions.
Purification: Employing purification techniques such as distillation or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2S)-1,1,2,3,3-pentamethyl-2H-inden-5-yl]propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution Reactions: Substitution reactions may involve reagents such as halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohol derivatives.
Scientific Research Applications
2-[(2S)-1,1,2,3,3-pentamethyl-2H-inden-5-yl]propan-2-ol has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2S)-1,1,2,3,3-pentamethyl-2H-inden-5-yl]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways: Influencing various biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar structure but different functional groups.
2-Naphthalenemethanol: Another compound with a hydroxyl group and a similar aromatic structure.
Properties
CAS No. |
72927-83-4 |
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Molecular Formula |
C17H26O |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
2-[(2S)-1,1,2,3,3-pentamethyl-2H-inden-5-yl]propan-2-ol |
InChI |
InChI=1S/C17H26O/c1-11-15(2,3)13-9-8-12(17(6,7)18)10-14(13)16(11,4)5/h8-11,18H,1-7H3/t11-/m0/s1 |
InChI Key |
MIKVEOSHCZRIAT-NSHDSACASA-N |
Isomeric SMILES |
C[C@H]1C(C2=C(C1(C)C)C=C(C=C2)C(C)(C)O)(C)C |
Canonical SMILES |
CC1C(C2=C(C1(C)C)C=C(C=C2)C(C)(C)O)(C)C |
Origin of Product |
United States |
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